1-Chloro-3-(octyloxy)propan-2-ol
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Overview
Description
1-Chloro-3-(octyloxy)propan-2-ol is an organic compound with the molecular formula C₁₁H₂₃ClO₂ It is a chlorinated alcohol with an octyloxy group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(octyloxy)propan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(octyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of 3-(octyloxy)propan-2-ol.
Oxidation: Formation of 3-(octyloxy)propanal or 3-(octyloxy)propanone.
Reduction: Formation of 3-(octyloxy)propane.
Scientific Research Applications
1-Chloro-3-(octyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-(octyloxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a surfactant or emulsifier.
Comparison with Similar Compounds
1-Chloro-2-propanol: Lacks the octyloxy group, making it less hydrophobic.
3-Chloro-1,2-propanediol: Contains an additional hydroxyl group, increasing its hydrophilicity.
1-Octanol: Lacks the chlorinated propanol backbone, making it a simple alcohol.
Uniqueness: 1-Chloro-3-(octyloxy)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and an octyloxy group. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
18371-71-6 |
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Molecular Formula |
C11H23ClO2 |
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-chloro-3-octoxypropan-2-ol |
InChI |
InChI=1S/C11H23ClO2/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI Key |
LLABJEIITAMJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(CCl)O |
Origin of Product |
United States |
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